(R)-1-(2,5-Dibromophenyl)butan-1-amine hcl

Chiral resolution Asymmetric synthesis Stereochemical purity

Researchers requiring enantiopure chiral amines for stereospecific synthesis often encounter racemic mixtures or mislabeled enantiomers that compromise assay reproducibility. This (R)-configured HCl salt (CAS 2250241-90-6) provides an unambiguous solution: • Defined (R)-configuration at the benzylic amine stereocenter, supported by a distinct CAS registration for traceable analytical qualification. • ≥98% purity (HPLC) with enhanced aqueous solubility vs. the free base (pKa 8.46), enabling direct dissolution in buffer systems for HTS without organic co-solvent artifacts. • 2,5-Dibromo substitution pattern offers a distinct para halogen-bonding geometry for regioisomeric SAR probe studies at kinase ATP-binding pockets or GPCR orthosteric sites.

Molecular Formula C10H14Br2ClN
Molecular Weight 343.48 g/mol
Cat. No. B13031800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2,5-Dibromophenyl)butan-1-amine hcl
Molecular FormulaC10H14Br2ClN
Molecular Weight343.48 g/mol
Structural Identifiers
SMILESCCCC(C1=C(C=CC(=C1)Br)Br)N.Cl
InChIInChI=1S/C10H13Br2N.ClH/c1-2-3-10(13)8-6-7(11)4-5-9(8)12;/h4-6,10H,2-3,13H2,1H3;1H/t10-;/m1./s1
InChIKeyMPXVRLRPBQCSRQ-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy or Source (R)-1-(2,5-Dibromophenyl)butan-1-amine HCl: CAS 2250241-90-6, Key Properties & Procurement Data


(R)-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride (CAS: 2250241-90-6) is a chiral primary amine hydrochloride salt with the molecular formula C₁₀H₁₄Br₂ClN and a molecular weight of 343.49 g/mol . The compound features a 2,5-dibromophenyl ring attached to a butan-1-amine chain bearing an (R)-configuration stereocenter. The free base form (CAS: 1389872-88-1) has a predicted boiling point of 333.9±27.0 °C, density of 1.598±0.06 g/cm³, and a pKa of 8.46±0.10 . The compound is commercially available at purities typically ranging from 95% to 98% (HPLC) .

Chiral Procurement Risks: Why (R)-1-(2,5-Dibromophenyl)butan-1-amine HCl Cannot Be Swapped with Its (S)-Enantiomer or Racemate


In chiral amine chemistry, the (R)- and (S)-enantiomers of 1-(2,5-dibromophenyl)butan-1-amine are distinct chemical entities with separate CAS registrations: (R)-free base CAS 1389872-88-1, (S)-free base CAS 1388089-27-7, (R)-HCl CAS 2250241-90-6, and (S)-HCl CAS 2250242-09-0 . Generic or racemic substitution (racemic CAS not assigned but commercially listed) introduces uncontrolled stereochemical composition that may compromise reproducibility in asymmetric synthesis, chiral resolution studies, or stereospecific biological assays. The HCl salt form further differentiates the compound from its free base in solubility, hygroscopicity, and handling characteristics , making direct interchange without formulation adjustment scientifically unsound.

Quantitative Differentiation Evidence: (R)-1-(2,5-Dibromophenyl)butan-1-amine HCl Versus Comparator Compounds


Chiral Configuration: (R)-Enantiomer vs. (S)-Enantiomer – Absolute Stereochemistry Differentiation

The (R)-enantiomer (CAS 1389872-88-1 free base; CAS 2250241-90-6 HCl) and (S)-enantiomer (CAS 1388089-27-7 free base; CAS 2250242-09-0 HCl) are separately registered chemical entities with distinct CAS numbers, indicating recognized structural differentiation by chemical regulatory databases . Chiral primary amines with the 2,5-dibromophenyl scaffold are employed as synthetic intermediates and chiral building blocks where the absolute configuration at the α-carbon determines the stereochemical outcome of downstream reactions, including diastereoselective transformations and chiral ligand synthesis .

Chiral resolution Asymmetric synthesis Stereochemical purity Enantiomeric differentiation

Salt Form Differentiation: HCl Salt vs. Free Base – Molecular Weight, Solubility, and Handling

The hydrochloride salt (MW 343.49 g/mol) contains 36.46 g/mol of HCl adduct relative to the free base (MW 307.02 g/mol), representing an 11.9% mass difference . The protonation of the primary amine (free base pKa 8.46±0.10 predicted) yields a quaternary ammonium species, conferring markedly enhanced aqueous solubility and reduced organic solvent solubility compared to the neutral free base . The salt form requires storage at 2-8°C sealed in dry conditions and ships at room temperature .

Salt selection Solubility Pharmaceutical salt forms Formulation

Bromine Substitution Pattern: 2,5-Dibromo vs. 3,4-Dibromo and 3,5-Dibromo Regioisomers

The 2,5-dibromo substitution pattern on the phenyl ring represents a specific regioisomer among possible dibrominated phenylbutanamine scaffolds. Commercially available regioisomers include the 3,4-dibromo variant (e.g., CAS 1213202-39-1) and the 3,5-dibromo variant (e.g., CAS 1213045-13-6), each with distinct CAS registrations and predicted physicochemical properties . The 2,5-substitution pattern places bromine atoms in a para-relationship to each other on the ring, creating a distinct dipole moment and steric environment around the benzylic amine compared to the meta,meta-relationship of the 3,5-isomer or the ortho,meta-relationship of the 3,4-isomer .

Regioisomer differentiation Halogen bonding Structure-activity relationship Bromination pattern

Commercial Purity and Availability: (R)-Enantiomer HCl Salt Supply Chain Metrics

The (R)-1-(2,5-Dibromophenyl)butan-1-amine HCl salt is commercially available at purities of 95% (HPLC) from multiple vendors, with some suppliers offering 98% purity grades . Available packaging ranges from 1g to 100g quantities, with the (R)-enantiomer being less commonly stocked than the corresponding (S)-enantiomer, which is listed by a broader range of suppliers . The HCl salt's storage requirement (sealed in dry, 2-8°C) and room-temperature shipping capability facilitate routine laboratory procurement .

Chemical procurement Purity specification Commercial availability Supply chain

Optimal Application Scenarios for (R)-1-(2,5-Dibromophenyl)butan-1-amine HCl Based on Verified Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of CNS-Targeted Compound Libraries

The (R)-configured stereocenter at the benzylic amine position makes this compound a valuable chiral building block for constructing enantiomerically pure compound libraries targeting central nervous system receptors . The defined (R)-configuration enables stereospecific diversification through amide coupling, reductive amination, or N-alkylation while preserving chiral integrity, supporting medicinal chemistry campaigns where absolute stereochemistry is a critical determinant of target engagement .

Hydrochloride Salt Form for Aqueous Biological Assay Preparation

The HCl salt form (MW 343.49) offers enhanced aqueous solubility relative to the free base (pKa 8.46), facilitating direct dissolution in aqueous buffer systems for in vitro pharmacological screening without the need for organic co-solvents . This is particularly relevant for high-throughput screening campaigns where DMSO or other organic solvent concentrations must be minimized to avoid solvent-induced assay artifacts .

Regioisomeric Probe for Halogen-Bonding Structure-Activity Relationship Studies

The 2,5-dibromo substitution pattern provides a distinct halogen-bonding geometry (para bromine-bromine relationship on the phenyl ring) compared to the 3,4- or 3,5-dibromo regioisomers . This compound can serve as a regioisomeric probe in SAR studies investigating the role of halogen position on receptor binding affinity, particularly at targets known to engage halogen bonds such as kinase ATP-binding pockets or GPCR orthosteric sites [1].

Chiral Purity Standard in Enantiomeric Separation Method Development

With defined (R)-absolute configuration and commercially verified purity of 95-98% (HPLC), this compound can serve as a reference standard for developing and validating chiral HPLC or SFC methods aimed at separating enantiomers of phenylbutanamine derivatives . The distinct CAS registration for the (R)-enantiomer provides unambiguous traceability for analytical method qualification documentation .

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